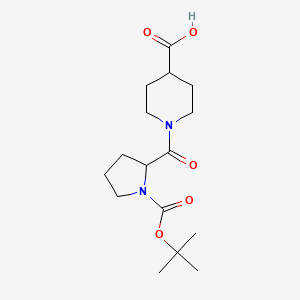
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the pyrrolidine nitrogen: using tert-butoxycarbonyl (Boc) groups.
Formation of the pyrrolidine-2-carbonyl intermediate: through various coupling reactions.
Coupling with piperidine-4-carboxylic acid: under specific conditions to form the desired compound.
Deprotection of the Boc group: to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperidine derivatives.
Medicine: Potential use in drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-4-carboxylic acid derivatives: Compounds with similar structural features but different substituents.
Pyrrolidine-2-carbonyl derivatives: Compounds with variations in the pyrrolidine ring or carbonyl group.
Uniqueness
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Biologische Aktivität
(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid, also known by its CAS number 15761-39-4, is a compound that has garnered interest in medicinal chemistry, particularly for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This article discusses its biological activity, synthesis, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N O4 |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 15761-39-4 |
| Purity | Not specified |
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a piperidine moiety, which is significant for its biological activity.
DPP-IV Inhibition
DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV extends the half-life of these hormones, enhancing insulin secretion and improving glucose tolerance, particularly in type II diabetes patients. The presence of the pyrrolidine structure in this compound is critical for its DPP-IV inhibitory activity.
The compound acts as a competitive inhibitor of DPP-IV, mimicking proline and providing reversible inhibition. This mechanism allows for prolonged action of GLP-1, which is beneficial for managing blood sugar levels in diabetic patients .
Case Studies and Research Findings
- DPP-IV Inhibitors Development : Research has shown that derivatives of pyrrolidine are effective in developing new DPP-IV inhibitors. For instance, Vildagliptin, a well-known DPP-IV inhibitor, was synthesized using similar pyrrolidine derivatives . This highlights the potential of this compound as a lead compound for further drug development.
- Synthesis and Efficacy : A study demonstrated an efficient synthesis route for pyrrolidine derivatives that could be utilized to create novel DPP-IV inhibitors with improved efficacy and stability . The research emphasizes the importance of structural modifications to enhance biological activity.
- Safety Profile : The compound's safety profile includes precautionary statements indicating potential irritations (H315-H319-H335). It is essential to consider these factors in drug development to ensure patient safety .
Eigenschaften
Molekularformel |
C16H26N2O5 |
|---|---|
Molekulargewicht |
326.39 g/mol |
IUPAC-Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
RDAQBVAZAMAEFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















